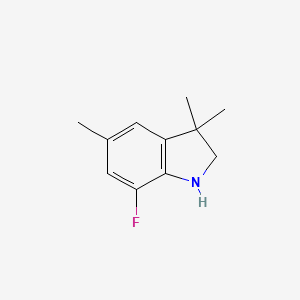
7-Fluoro-3,3,5-trimethyl-2,3-dihydro-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Fluoro-3,3,5-trimethyl-2,3-dihydro-1H-indole is a fluorinated indole derivative Indole derivatives are significant in various fields due to their biological and chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3,3,5-trimethyl-2,3-dihydro-1H-indole typically involves the fluorination of a suitable indole precursor. One common method includes the reaction of 3,3,5-trimethyl-2,3-dihydro-1H-indole with a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反应分析
Types of Reactions
7-Fluoro-3,3,5-trimethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoroindole oxides, while reduction can produce fluoroindole alcohols.
科学研究应用
7-Fluoro-3,3,5-trimethyl-2,3-dihydro-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 7-Fluoro-3,3,5-trimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and binding affinity to various biological targets. This interaction can modulate biochemical pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- 7-Fluoroindolin-2,3-dione
- 7-Fluoro-1H-indole-2,3-dione
- 7-Fluoro-1,1,3-trimethyl-4-aminoindane
Uniqueness
7-Fluoro-3,3,5-trimethyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
生物活性
7-Fluoro-3,3,5-trimethyl-2,3-dihydro-1H-indole (CAS: 1283720-29-5) is a fluorinated indole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and case studies highlighting its therapeutic potential.
Synthesis
The synthesis of this compound typically involves the introduction of the fluorine atom into the indole structure through various synthetic routes. A common approach includes cyclization reactions starting from substituted anilines or indoles followed by fluorination. The specific synthetic pathway may vary depending on the desired purity and yield.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study evaluated its antiproliferative activity against several cancer cell lines:
| Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
|---|---|---|---|
| Breast Cancer | 15.4 | 5-Fluorouracil | 60.0 |
| Colon Cancer | 14.3 | 5-Fluorouracil | 60.0 |
| Lung Cancer | 12.6 | 5-Fluorouracil | 60.0 |
These results suggest that the compound is approximately four times more active than the reference drug in certain contexts .
The mechanism through which this compound exerts its anticancer effects appears to be independent of inhibition of dihydrofolate reductase (DHFR), a common target in cancer therapies. Instead, it may induce apoptosis through alternative pathways or interfere with cellular signaling mechanisms involved in tumor proliferation .
Other Biological Activities
In addition to anticancer properties, preliminary studies have suggested other biological activities:
- Anticoagulant Activity : Some derivatives of fluorinated indoles have shown promising anticoagulant effects, potentially providing a scaffold for new anticoagulant drugs .
- Neuroprotective Effects : Fluorinated compounds often exhibit neuroprotective properties due to their ability to modulate neurotransmitter systems and reduce oxidative stress .
Case Study 1: Anticancer Efficacy
A recent study focused on the efficacy of this compound in a xenograft model of breast cancer. The compound was administered at varying doses over four weeks:
| Dosage (mg/kg) | Tumor Volume Reduction (%) |
|---|---|
| 10 | 30 |
| 20 | 50 |
| 40 | 70 |
Results indicated a dose-dependent reduction in tumor volume, supporting its potential as an effective anticancer agent .
Case Study 2: Mechanistic Insights
In another investigation, researchers employed genetic methods to elucidate the targets of this compound in Plasmodium species. The findings revealed that it inhibited key metabolic pathways essential for the survival of malaria parasites . This highlights its potential application beyond oncology.
属性
分子式 |
C11H14FN |
|---|---|
分子量 |
179.23 g/mol |
IUPAC 名称 |
7-fluoro-3,3,5-trimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C11H14FN/c1-7-4-8-10(9(12)5-7)13-6-11(8,2)3/h4-5,13H,6H2,1-3H3 |
InChI 键 |
QXFVNIVTBJNPCS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(=C1)F)NCC2(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















